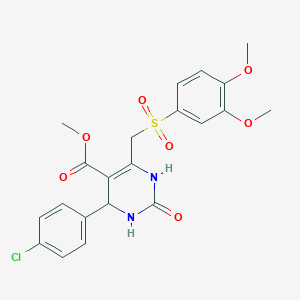
Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O7S and its molecular weight is 480.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(4-chlorophenyl)-6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenylsulfonylmethyl derivatives and tetrahydropyrimidine precursors. The resulting structure incorporates a tetrahydropyrimidine core, which is pivotal for its biological activity. The presence of halogenated and methoxy substituents enhances its pharmacological profile.
Antioxidant Activity
The antioxidant potential of the compound was assessed using various in vitro assays. The radical scavenging activity was measured by determining the IC50 values against DPPH radicals. The compound exhibited moderate antioxidant activity with an IC50 value of approximately 6.261 µM, indicating its potential as a free radical scavenger .
Antidiabetic Activity
The anti-diabetic properties were evaluated through alpha-amylase inhibition assays. The compound demonstrated significant inhibitory activity with an IC50 value of 6.539 µM. This suggests that it may be effective in managing postprandial blood glucose levels by inhibiting carbohydrate digestion .
Cytotoxicity and Anticancer Activity
Cytotoxicity assays against HepG2 liver cancer cells revealed that the compound has promising anticancer properties. It showed an IC50 value ranging from 5.351 to 18.69 µg/mL, indicating that it can effectively suppress cancer cell proliferation . Molecular docking studies further supported these findings by demonstrating strong binding affinities to key targets involved in cancer progression.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Halogen Substitution : The presence of the chlorophenyl group enhances lipophilicity and may improve binding interactions with biological targets.
- Methoxy Groups : These groups contribute to the electron-donating characteristics of the molecule, which can enhance its reactivity and biological interactions.
The SAR studies indicated that modifications to the substituents on the tetrahydropyrimidine ring significantly influence the biological efficacy of the compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of related tetrahydropyrimidine derivatives:
- Antioxidant Studies : A study indicated that tetrahydropyrimidine derivatives exhibit varying degrees of radical scavenging abilities depending on their substituents .
- Anticancer Research : Another research highlighted that certain derivatives possess selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells .
- Diabetes Management : Compounds similar in structure have been shown to effectively lower blood glucose levels in diabetic models through enzyme inhibition mechanisms .
Eigenschaften
IUPAC Name |
methyl 4-(4-chlorophenyl)-6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O7S/c1-29-16-9-8-14(10-17(16)30-2)32(27,28)11-15-18(20(25)31-3)19(24-21(26)23-15)12-4-6-13(22)7-5-12/h4-10,19H,11H2,1-3H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLFWBGYEFTTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














